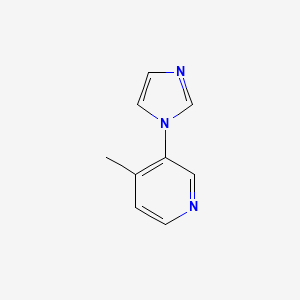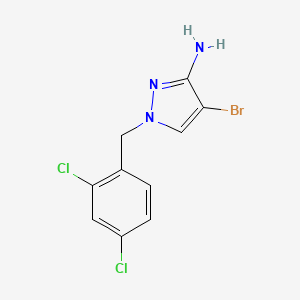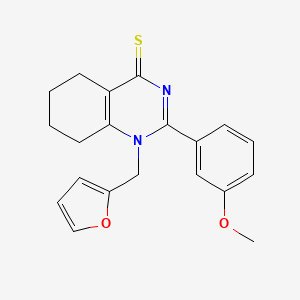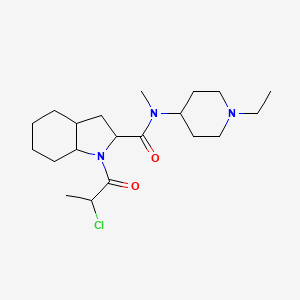
3-(1H-imidazol-1-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)-4-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpyridine with imidazole under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired pathway. For example, the use of a strong acid like hydrochloric acid can facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
科学的研究の応用
3-(1H-imidazol-1-yl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.
Medicine: It has potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 3-(1H-imidazol-1-yl)-4-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
3-(1H-imidazol-1-yl)pyridine: Lacks the methyl group at the 4-position, which can influence its reactivity and binding properties.
4-methylimidazole: Contains only the imidazole ring with a methyl group, lacking the pyridine ring.
4-methylpyridine: Contains only the pyridine ring with a methyl group, lacking the imidazole ring.
Uniqueness
3-(1H-imidazol-1-yl)-4-methylpyridine is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile reactivity and the potential for diverse applications in various fields.
特性
IUPAC Name |
3-imidazol-1-yl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQGFPQIGHUHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2810008.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)
![2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine](/img/structure/B2810014.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2810015.png)
![6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810016.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)
![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)


![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)

